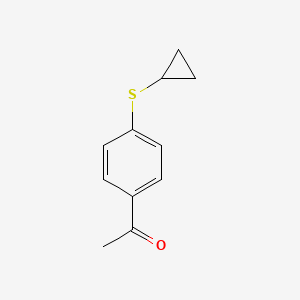

1-(4-Cyclopropylsulfanylphenyl)ethanone

Description

1-(4-Cyclopropylsulfanylphenyl)ethanone is an aromatic ketone characterized by a cyclopropylsulfanyl substituent at the para position of the phenyl ring and an acetyl group (ethanone) attached to the aromatic system. Its molecular formula is C₁₁H₁₂OS, with a molecular weight of 192.27 g/mol.

Propriétés

Numéro CAS |

918967-33-6 |

|---|---|

Formule moléculaire |

C11H12OS |

Poids moléculaire |

192.28 g/mol |

Nom IUPAC |

1-(4-cyclopropylsulfanylphenyl)ethanone |

InChI |

InChI=1S/C11H12OS/c1-8(12)9-2-4-10(5-3-9)13-11-6-7-11/h2-5,11H,6-7H2,1H3 |

Clé InChI |

IXCYVKHRSWQORD-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CC=C(C=C1)SC2CC2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

1-[2-(4-Chlorophenyl)cyclopropyl]ethanone (C₁₁H₁₁ClO)

- Key Differences :

- The chlorine atom on the phenyl ring (vs. cyclopropylsulfanyl in the target compound) introduces strong electron-withdrawing effects, altering electronic density and reaction kinetics.

- Molecular weight (194.66 g/mol ) is higher due to chlorine’s atomic mass compared to sulfur in the target compound.

- Implications :

1-(2-Chlorophenyl)ethanone (C₈H₇ClO)

- Key Differences: Chlorine is at the ortho position (vs. para-substituted cyclopropylsulfanyl), increasing steric hindrance near the ketone group.

- Implications :

Functional Group and Regulatory Variations

1-(1-Chlorocyclopropyl)ethanone (C₅H₇ClO)

- Key Differences :

- Chlorine is directly attached to the cyclopropane ring (vs. sulfur in the target compound).

- Smaller molecular weight (118.56 g/mol ) due to the absence of a phenyl group.

- Regulatory Notes: Subject to significant new use reporting requirements under PMN P–05–776, highlighting regulatory scrutiny of chlorinated cyclopropanes .

1-(4-Methylphenyl)-1-cyclopropyl ethanol (C₁₂H₁₆O)

- Key Differences: Ethanol functional group (vs. ethanone) introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Molecular weight (176.26 g/mol) differs due to the hydroxyl group.

- Implications :

Cycloalkyl and Aromatic Ketone Analogs

Cyclopropyl(phenyl)methanone (C₁₀H₁₀O)

- Key Differences :

- Ketone is directly attached to the cyclopropane ring (vs. phenyl ring in the target compound).

- Molecular weight (146.19 g/mol ) is lower due to the absence of sulfur.

- Implications :

1-(4-Cyclohexylphenyl)ethan-1-one (C₁₄H₁₈O)

- Key Differences: Cyclohexyl group (vs. Higher molecular weight (202.29 g/mol) due to additional carbon atoms.

- Implications :

Data Tables

Table 1: Structural and Molecular Comparisons

Table 2: Regulatory and Functional Group Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.